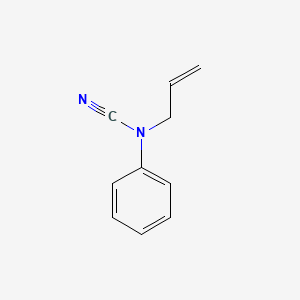
Phenyl(prop-2-en-1-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(prop-2-en-1-yl)cyanamide is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a cyanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyanamide under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl(prop-2-en-1-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyanamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents, and acidic or basic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Phenyl(prop-2-en-1-yl)amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Phenyl(prop-2-en-1-yl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their pharmacological potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl(prop-2-en-1-yl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Phenylcyanamide: Similar structure but lacks the prop-2-en-1-yl group.
Prop-2-en-1-ylcyanamide: Similar structure but lacks the phenyl group.
Phenyl(prop-2-yn-1-yl)cyanamide: Contains an alkyne group instead of an alkene group.
Uniqueness: Phenyl(prop-2-en-1-yl)cyanamide is unique due to the combination of its phenyl, prop-2-en-1-yl, and cyanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
20914-24-3 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
phenyl(prop-2-enyl)cyanamide |
InChI |
InChI=1S/C10H10N2/c1-2-8-12(9-11)10-6-4-3-5-7-10/h2-7H,1,8H2 |
InChI Key |
PNQLYIFENTZQJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















